

1-Bromononane chemical properties and reactivity

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Compound of Interest

Compound Name: 1-Bromononane

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An In-depth Technical Guide to **1-Bromononane**: Chemical Properties and Reactivity

Introduction

1-Bromononane (n-nonyl bromide) is a linear alkyl halide with the chemical formula $C_9H_{19}Br$. [1] It presents as a colorless to pale yellow liquid with a mild, sweet odor.[1][2] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and industrial dye sectors.[2][3] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the nonyl group into a wide array of molecular structures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols associated with **1-bromononane**, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of **1-bromononane** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₉ H ₁₉ Br[4]
Molecular Weight	207.15 g/mol
CAS Number	693-58-3
Appearance	Clear, colorless to golden liquid[1][5]
Boiling Point	201 °C (at 1013 hPa)[6]
Melting Point	-29 °C[4]
Density	1.084 g/mL at 25 °C
Refractive Index (n _{20/D})	1.454
Flash Point	90 °C (closed cup)[4]
Vapor Pressure	0.158 mmHg at 25 °C[4]
Water Solubility	Immiscible[1][4]
Solubility	Soluble in chloroform, hexanes, diethyl ether, and benzene[2][4]
LogP	4.13190[4]
Stability	Stable under normal temperatures and pressures.[7] Incompatible with strong oxidizing agents and strong bases.[1][7][8]

Reactivity and Key Reactions

The primary reactivity of **1-bromononane** is centered around the polarized carbon-bromine bond, which makes the alpha-carbon electrophilic and susceptible to attack by nucleophiles. It is also a key substrate for the formation of organometallic reagents.

Nucleophilic Substitution Reactions (S_N2)

As a primary alkyl halide, **1-bromononane** readily undergoes bimolecular nucleophilic substitution (S_N2) reactions.[9][10] In these reactions, a nucleophile attacks the carbon atom

bonded to the bromine, displacing the bromide ion in a single, concerted step.^[11] This process leads to the inversion of stereochemistry if the carbon were chiral.

Common nucleophilic substitution reactions include:

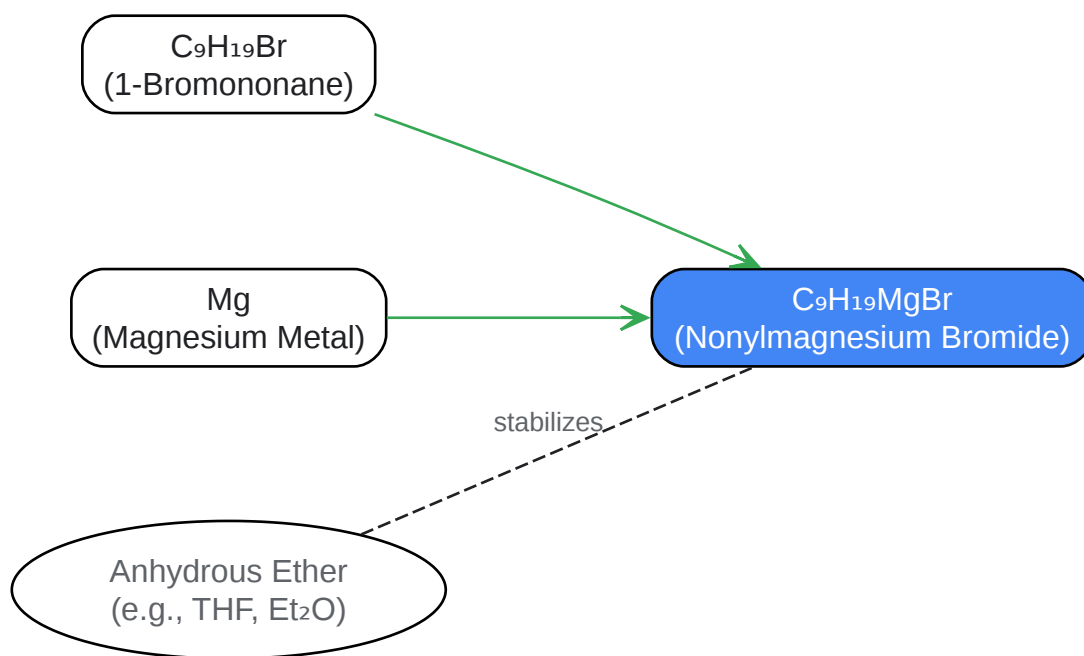
- Formation of Alcohols: Reaction with hydroxide ions (e.g., from aqueous NaOH or KOH) under reflux yields 1-nonanol.^{[9][10]}
- Formation of Nitriles: Reaction with cyanide ions (e.g., from KCN in ethanol) extends the carbon chain by one, producing decanenitrile.^[10] This is a valuable strategy for synthesizing molecules with an additional carbon atom.^[10]

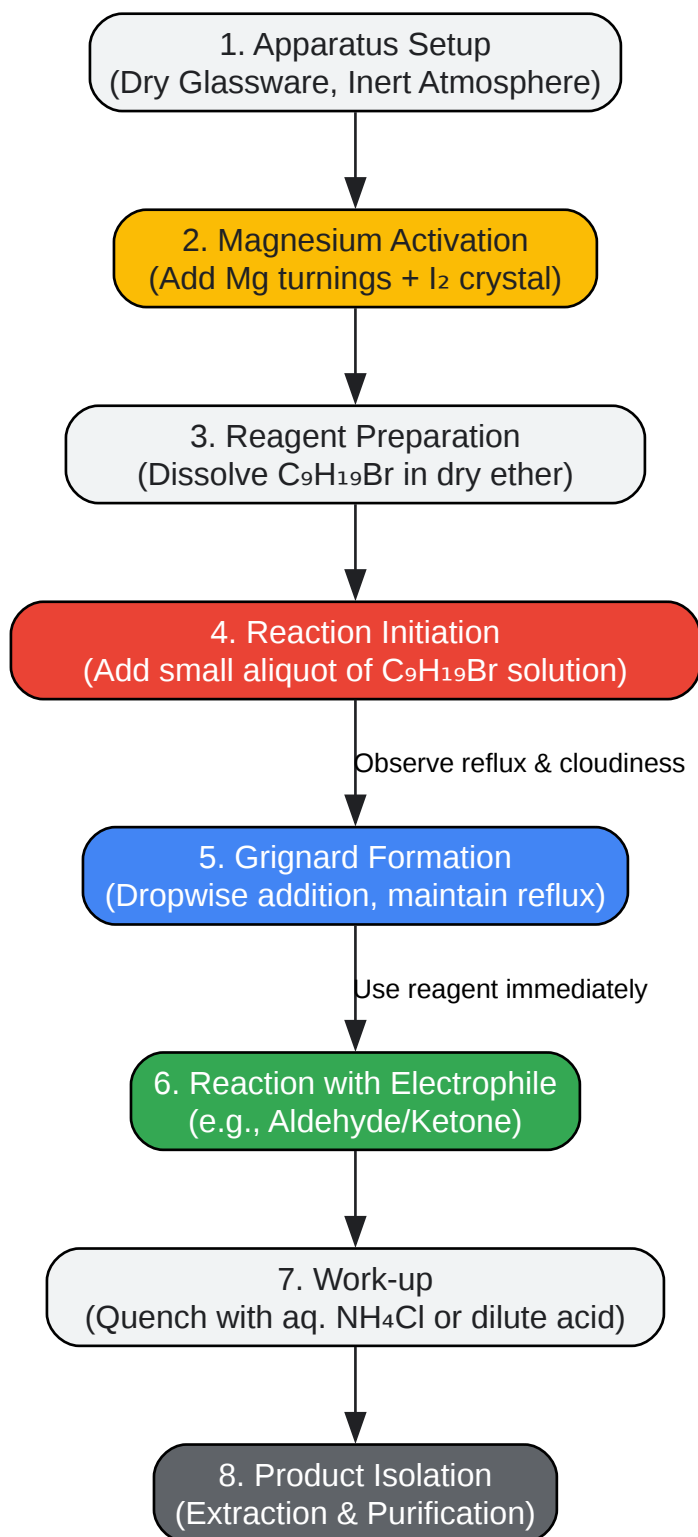
S_N2 Nucleophilic Substitution Pathway of 1-Bromononane.

Grignard Reagent Formation

1-Bromononane reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form nonylmagnesium bromide ($\text{C}_9\text{H}_{19}\text{MgBr}$), a Grignard reagent.^{[12][13]} Grignard reagents are powerful nucleophiles and strong bases, widely used for creating new carbon-carbon bonds.^{[14][15]} They readily react with electrophiles like aldehydes, ketones, esters, and carbon dioxide.^{[13][15]}

The formation of the Grignard reagent is sensitive to moisture and air, which can quench the reaction.^[12] Therefore, anhydrous conditions are essential for a successful synthesis.^{[16][17]}





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